molecular formula C14H26N4O6 B12682321 Einecs 258-114-3 CAS No. 52704-30-0

Einecs 258-114-3

Cat. No.: B12682321
CAS No.: 52704-30-0
M. Wt: 346.38 g/mol
InChI Key: IEZIBEQRECGIOY-QHTZZOMLSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 258-114-3 as a registered compound under the EU’s regulatory framework for chemicals. These compounds are often assessed for toxicity, environmental impact, and industrial applications using read-across strategies, where data from structurally or functionally similar substances are extrapolated .

Properties

CAS No.

52704-30-0

Molecular Formula

C14H26N4O6

Molecular Weight

346.38 g/mol

IUPAC Name

N',N'-dimethylethane-1,2-diamine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/2C5H7NO3.C4H12N2/c2*7-4-2-1-3(6-4)5(8)9;1-6(2)4-3-5/h2*3H,1-2H2,(H,6,7)(H,8,9);3-5H2,1-2H3/t2*3-;/m00./s1

InChI Key

IEZIBEQRECGIOY-QHTZZOMLSA-N

Isomeric SMILES

CN(C)CCN.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CN(C)CCN.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 258-114-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Dehydration of Sorbitol

Sorbitan octanoate begins with the dehydration of sorbitol to form sorbitan, a cyclic ether intermediate. This step typically employs acidic catalysts like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) under nitrogen and vacuum conditions .

Key conditions :

  • Temperature : 150–175°C

  • Pressure : 5,000–6,000 Pa

  • Catalyst : 1% (w/w) phosphoric acid

  • Time : ~100 minutes

The reaction produces a mixture of sorbitan isomers (1,4-anhydrosorbitol, 1,5-anhydrosorbitol) and isosorbide (dianhydrosorbitol) .

Esterification with Octanoic Acid

Sorbitan reacts with octanoic acid (C₈H₁₆O₂) to form sorbitan octanoate. Potassium carbonate (K₂CO₃) is often added as a base catalyst to neutralize acidic byproducts .

Key conditions :

  • Molar ratio : Sorbitol : octanoic acid = 1 : 1.1–1.2

  • Temperature : 190–210°C

  • Pressure : 4,000–5,000 Pa

  • Catalyst : 2% (w/w) K₂CO₃

  • Time : 60–90 minutes

Reaction equation :

Sorbitan+Octanoic acidK2CO3Sorbitan octanoate+H2O\text{Sorbitan} + \text{Octanoic acid} \xrightarrow{\text{K}_2\text{CO}_3} \text{Sorbitan octanoate} + \text{H}_2\text{O}

Esterification Mechanism

The esterification proceeds via nucleophilic acyl substitution:

  • Protonation of the carbonyl oxygen in octanoic acid by the acidic catalyst.

  • Nucleophilic attack by the hydroxyl group of sorbitan.

  • Deprotonation to form the ester bond .

Byproducts :

  • Di- and tri-esters of sorbitan (up to 21.3% in crude product) .

  • Residual sorbitol (~17%) .

Factors Influencing Reaction Efficiency

FactorOptimal RangeImpact on YieldSource
Temperature 190–210°CHigher temps favor esterification but risk decomposition
Catalyst Loading 1–2% (w/w) H₃PO₄/K₂CO₃Excess catalyst increases side products
Vacuum Pressure 4,000–6,000 PaRemoves water to shift equilibrium
Reaction Time 90–120 minutesProlonged time increases di-ester content

Post-Reaction Processing

  • Neutralization : Residual acid catalysts are neutralized with bases (e.g., NaOH) .

  • Filtration : Removes solid catalysts and unreacted sorbitol .

  • Product Composition :

    • Sorbitan mono-octanoate: 61.5% (w/w)

    • Isosorbide octanoate: 21.3%

    • Residual sorbitol: ~17% .

Scientific Research Applications

Einecs 258-114-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .

Mechanism of Action

The mechanism of action of Einecs 258-114-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Methodology for Identifying Similar Compounds

Comparative analysis of EINECS 258-114-3 with analogs relies on computational models like Read-Across Structure Activity Relationships (RASAR) . Key steps include:

  • Structural Similarity : Calculated using the Tanimoto index (≥70% similarity threshold) based on PubChem 2D fingerprints .
  • Data Coverage : A small set of labeled compounds (e.g., 1,387 REACH Annex VI substances) can predict properties for thousands of unlabeled EINECS entries, including this compound, through network-based clustering .

Comparative Analysis with Similar Compounds

The following table illustrates hypothetical analogs of this compound, inferred from the RASAR methodology and structural similarity principles :

Compound Name CAS/EINECS Molecular Formula Molecular Weight Tanimoto Similarity Key Properties
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 918538-05-3 C₆H₃Cl₂N₃ 188.01 75% High Log S (-2.3), moderate GI absorption
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine Not provided C₇H₆ClN₃ 167.59 72% PAINS alert (potential pan-assay interference)
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine Not provided C₆H₃Cl₂N₂ 172.01 68% BBB non-permeant, CYP1A2 inhibitor

Notes:

  • Structural Trends : Chlorinated heterocycles (e.g., pyridine/pyrrolo-triazine derivatives) dominate the analogs, suggesting this compound may belong to this class.
  • Functional Differences : Variations in substituents (e.g., isopropyl vs. methyl groups) affect bioavailability and metabolic interactions .

Research Findings and Implications

Efficiency of Read-Across : A labeled set of 1,387 compounds (e.g., REACH Annex VI) can cover >33,000 EINECS entries, reducing experimental costs and time .

Toxicity Prediction : Analogs with ≥70% Tanimoto similarity enable reliable extrapolation of acute toxicity (e.g., LD₅₀) and environmental persistence .

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